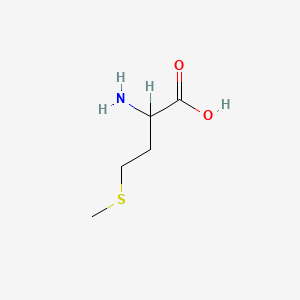
DL-Methionine
Descripción general
Descripción
DL-Methionine is an amino acid that plays a role in the defense of oxidative stress . It offers protection against disorders related to hair, skin, and nails . It elevates lecithin production in the liver and thereby reduces cholesterol level . It naturally serves as a heavy metal chelating agent, regulating ammonia concentration in the urine .
Synthesis Analysis
This compound is produced by chemical synthesis . A study showed that by strengthening the L-methionine terminal synthetic module via site-directed mutation of L-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH, L-methionine production was increased .
Molecular Structure Analysis
Hirshfeld surface analysis and two-dimensional (2D) fingerprint plots of this compound polymorphs were investigated using combined crystallographic methods . The α and β polymorphs of the this compound were crystallized with the presence and absence of structurally similar additive DL-leucine in pure aqueous solution .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used by methionine adenosyltransferase (MAT) using ATP and methionine as substrates . Also, it reacts with hydroxylamine in the presence of a reducing agent, such as sodium dithionite .
Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular mass of 152.23 g/mol . It is soluble in water and methanol . Its melting point is 284 °C .
Aplicaciones Científicas De Investigación
Poultry Nutrition : DL-Met supplementation improves growth performance in broilers without significantly affecting certain blood parameters, DNA methylation, or white blood cell count. It influences the expression of intestinal nutrient transporters, suggesting that dietary amino acids can regulate intestinal absorptive functions (Zhang et al., 2017).
Swine Nutrition : Studies on pigs show that the bioefficacy of L-Met is not different from DL-Met, likely due to the efficient conversion of D-Met to L-Met in pigs. This suggests that different forms of methionine have similar effects on growth performance and nutrient metabolism in swine (Yang et al., 2018).
Aquaculture Applications : DL-Methionyl-DL-methionine, a derivative of DL-Met, is used in aquaculture to address the challenges of feeding marine organisms. It is designed to minimize nutrient loss and environmental impact, demonstrating the adaptability of methionine sources for different applications (Parker et al., 2021).
Metabolic Pathways in Cells : The effects of different methionine sources on metabolic pathways have been studied in porcine epithelial cells. DL-Met, L-Met, and their derivatives show varying influences on methionine metabolism, including effects on transmethylation and trans-sulfur metabolism (Zuo et al., 2019).
Nutritional Bioavailability in Broilers : Research on the relative bioavailability of different methionine sources in broilers suggests that DL-Met has higher efficiency for Met+Cys deposition in body protein compared to its analogues, emphasizing the importance of source selection in poultry nutrition (Lemme et al., 2020).
Role in Oxidative Stress and Antioxidant Response : DL-Met and its hydroxy analogue have been studied for their roles in oxidative stress and antioxidant response in broiler chickens, indicating interactions between dietary protein content and methionine supplementation in relation to antioxidant status (Swennen et al., 2011).
Comparative Studies in Livestock : Comparative studies in livestock indicate that different forms of methionine (like DL-Met and L-Met) do not significantly differ in their efficiency of utilization for weight gain in weaning pigs, suggesting their interchangeable use in animal diets (Remus et al., 2022).
Mecanismo De Acción
Target of Action
DL-Methionine, an essential amino acid, primarily targets various cellular processes, including protein synthesis, DNA methylation, and normal tissue growth and repair . It also interacts with the NF-E2-related factor 2 (Nrf2) and nuclear factor kappa-B (NF-κB) pathways, influencing antioxidant and anti-inflammatory responses .
Mode of Action
This compound interacts with its targets by participating in various biochemical reactions. It is involved in the formation of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions . It also upregulates the Nrf2-mediated antioxidant factors and enzyme activities and NF-κB-mediated anti-inflammatory factors while downregulating pro-inflammatory factors, thereby exerting anti-inflammatory effects .
Biochemical Pathways
This compound is a key player in the methionine cycle, also known as the one-carbon metabolism pathway . This cycle is involved in the synthesis and recycling of methionine and its derivative, SAM . Methionine can also be metabolized via the transsulfuration pathway, leading to the synthesis of cysteine . Furthermore, methionine is involved in the formation of other non-essential amino acids such as cysteine and taurine .
Pharmacokinetics
It is known that methionine is an essential amino acid that cannot be synthesized by the body and must be obtained from the diet or supplements . Once ingested, it is utilized for various metabolic processes, including protein synthesis and the formation of SAM, L-homocysteine, L-cysteine, taurine, and sulfate .
Result of Action
The action of this compound results in several molecular and cellular effects. It plays a critical role in protein synthesis, serving as the initiator amino acid during translation . It also contributes to DNA methylation, histone modification, and the methylation of proteins and lipids, playing essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways . Furthermore, it has been found to improve the intestinal antioxidant capacity and exert anti-inflammatory effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in animal nutrition, the use of this compound in poultry diets is considered essential for optimizing growth and performance . The proportion of L-Met to DL-Met in the diet can influence methionine transmethylation, trans-sulfuration, and regeneration, as well as cell barrier function . Moreover, the production of this compound is concentrated at three international hubs (Americas, Europe, and Asia) to maximize economies of scale and utilize robust processes .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
DL-Methionine possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a precursor for transmethylation and transsulfuration . In proteins, L-methionine is the biologically active form .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to improve the intestinal antioxidant capacity by upregulating the NF-E2-related factor 2-mediated antioxidant factors and enzyme activities .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It participates in the methylation of nuclear material, a fundamental epigenomic regulatory process . It also plays a role in the synthesis of cysteine, thus decreasing the dietary cysteine requirement .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in a study on Micropterus salmoides, this compound supplementation was found to alleviate the adverse effect of fishmeal reduction on growth performance and intestinal health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in medium-growing, yellow-feathered broilers, dietary supplementation with this compound significantly improved body weight gain and feed conversion ratio . High intakes of methionine may lead to various side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a significant role in one-carbon metabolism, which includes the folate cycle, transsulfuration pathway, and methionine metabolism cycle . It also provides sulfur for cysteine synthesis in organisms incapable of fixing inorganic sulfur .
Subcellular Localization
It is known that methionine metabolism occurs in the cytosol
Propiedades
IUPAC Name |
2-amino-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | DL-METHIONINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | methionine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methionine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020821 | |
| Record name | DL-Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma | |
| Record name | Methionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15470 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Polymethionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DL-Methionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17083 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Racemethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DL-METHIONINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DL-Methionine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
| Record name | Racemethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |
| Record name | Racemethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DL-METHIONINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DL-Methionine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Relative density (water = 1): 1.3 | |
| Record name | DL-METHIONINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000052 [mmHg] | |
| Record name | Methionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15470 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3 | |
| Record name | (±)-Methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racemethionine [USAN:USP:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racemethionine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13972 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC522406 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC118113 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Methionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-METHIONINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methionine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RACEMETHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JWT2K6T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Racemethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DL-METHIONINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
281 °C | |
| Record name | Racemethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary role of DL-Methionine in biological systems?
A1: this compound is a precursor to L-cysteine, which is a substrate for the synthesis of glutathione, a crucial antioxidant. [, ] Methionine plays a critical role in protein synthesis and is involved in various metabolic pathways. [, , , ]
Q2: How does this compound contribute to antioxidant defense?
A2: this compound serves as a precursor for L-cysteine, a key component of glutathione. Glutathione acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage. [, ]
Q3: What are the implications of this compound supplementation on growth performance?
A3: Studies on broiler chickens have demonstrated that this compound supplementation can enhance growth performance, potentially due to its role in protein synthesis and as a precursor for other essential compounds. [, , , , , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C5H11NO2S, and its molecular weight is 149.21 g/mol. [Not explicitly mentioned in provided abstracts, but general knowledge]
Q5: Is there spectroscopic data available for this compound?
A5: While the provided abstracts do not delve into specific spectroscopic data, near-infrared (NIR) spectroscopy has been explored as a rapid detection method for this compound. []
Q6: How does this compound perform under different pH conditions?
A6: Research suggests that this compound's photoprotective effects on ascorbic acid solutions are influenced by the pH of the medium and buffer species. [] Further research is needed to fully characterize its stability across various pH levels.
Q7: Are there any known catalytic properties of this compound?
A7: The provided research does not focus on the catalytic properties of this compound. The focus is primarily on its biological effects and applications.
Q8: Has computational chemistry been employed in this compound research?
A8: While the provided abstracts do not specify the use of computational models, they highlight the need for further research to understand the interactions and mechanisms of this compound. [, , ] Computational methods could be valuable tools in future studies.
Q9: How do structural modifications of this compound impact its biological activity?
A9: Research indicates that the D- and L-isomers of methionine exhibit similar biological activity in supplementing isolated soy protein in lambs. [] Further investigation is required to comprehensively understand the impact of various structural modifications on this compound's activity.
Q10: What are the strategies for enhancing the stability and bioavailability of this compound?
A10: The use of rumen-protected this compound has been investigated as a means to enhance its stability and bioavailability in ruminant animals. [, ] This approach aims to protect this compound from degradation in the rumen, allowing for greater absorption and utilization in the lower digestive tract.
Q11: Is there information available regarding SHE regulations concerning this compound?
A11: While the provided research does not explicitly discuss SHE regulations, it underscores the importance of responsible practices in handling and utilizing this compound, particularly in animal feed and agricultural applications. [, , , ]
Q12: What in vivo studies have been conducted on this compound?
A12: Numerous animal studies have investigated the effects of this compound supplementation. For instance, in broiler chickens, this compound supplementation has been shown to influence growth performance, carcass characteristics, and blood parameters. [, , , , , , , , , , ] In sheep, this compound supplementation has been studied in the context of wool growth and sulfur metabolism. [, ] Research on goats has explored the use of rumen-protected this compound to mitigate the adverse effects of lead toxicity. []
Q13: Is there evidence of resistance development to this compound?
A13: The provided research does not focus on resistance mechanisms related to this compound, as it is an essential amino acid.
Q14: What are the potential adverse effects of excessive this compound intake?
A14: Studies on calves revealed that excessive this compound administration could lead to reduced feed intake, depressed nitrogen retention, and weight loss, indicating potential toxicity at high doses. []
Q15: Are there specific drug delivery strategies being explored for this compound?
A15: Rumen-protected this compound is a strategy employed to improve its delivery and absorption in ruminant animals. [] By protecting this compound from degradation in the rumen, this approach aims to enhance its bioavailability and efficacy.
Q16: Are there viable alternatives to this compound in animal feed?
A16: Researchers are exploring herbal methionine as a potential alternative to synthetic this compound in broiler chicken diets. [, , ] Studies suggest that herbal methionine may offer comparable effects on growth performance and other parameters, potentially providing a more sustainable and cost-effective option.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





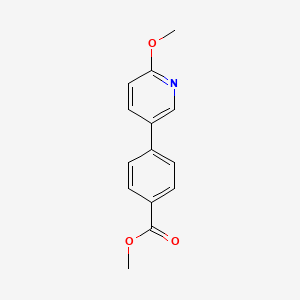


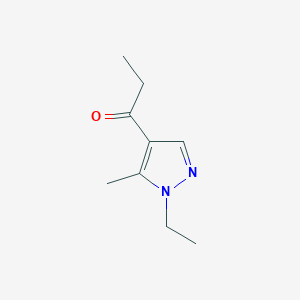
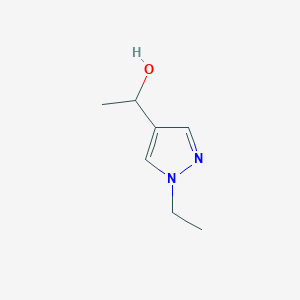
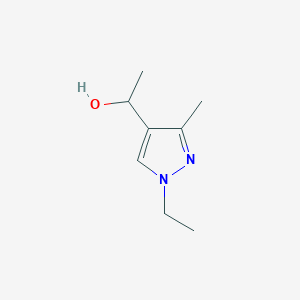
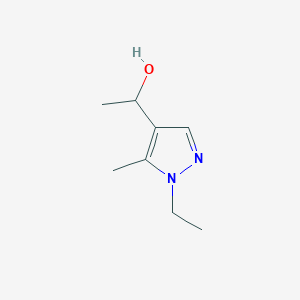


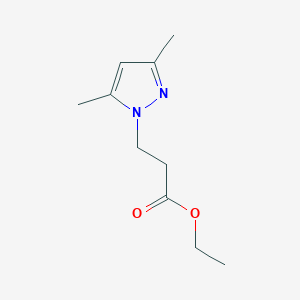
![Methyl 4-[3,5-bis(trifluoromethyl)phenyl]benzoate](/img/structure/B7763228.png)
![4'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine](/img/structure/B7763244.png)